4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H7BrF3NO It is a solid at room temperature and is known for its unique chemical structure, which includes bromine, fluorine, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzoyl chloride and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-3-fluorobenzoyl chloride is added dropwise to a solution of 2,2,2-trifluoroethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-N-methylbenzamide
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Hydroxy-N-(3-trifluoromethylphenyl)benzamide
Uniqueness
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoroethyl group. These features contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Properties
IUPAC Name |
4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF4NO/c10-6-2-1-5(3-7(6)11)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRXMQWHZCQPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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